Methyl 3-(aminomethyl)-4-methylbenzoate hydrochloride Methyl 3-(aminomethyl)-4-methylbenzoate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13675822
InChI: InChI=1S/C10H13NO2.ClH/c1-7-3-4-8(10(12)13-2)5-9(7)6-11;/h3-5H,6,11H2,1-2H3;1H
SMILES: CC1=C(C=C(C=C1)C(=O)OC)CN.Cl
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol

Methyl 3-(aminomethyl)-4-methylbenzoate hydrochloride

CAS No.:

Cat. No.: VC13675822

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(aminomethyl)-4-methylbenzoate hydrochloride -

Specification

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
IUPAC Name methyl 3-(aminomethyl)-4-methylbenzoate;hydrochloride
Standard InChI InChI=1S/C10H13NO2.ClH/c1-7-3-4-8(10(12)13-2)5-9(7)6-11;/h3-5H,6,11H2,1-2H3;1H
Standard InChI Key STSBOHVTYDPPLB-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)OC)CN.Cl
Canonical SMILES CC1=C(C=C(C=C1)C(=O)OC)CN.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Methyl 3-(aminomethyl)-4-methylbenzoate hydrochloride features a benzene ring substituted with:

  • A methyl ester group (–COOCH₃) at the carboxyl position.

  • A methyl group (–CH₃) at the 4-position.

  • An aminomethyl group (–CH₂NH₂·HCl) at the 3-position, protonated as a hydrochloride salt.

The hydrochloride salt enhances the compound’s stability and solubility in polar solvents compared to its free base form. The molecular formula is C₁₀H₁₄ClNO₂, with a molecular weight of 215.68 g/mol .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₄ClNO₂
Molecular Weight215.68 g/mol
Solubility (Water)High (>50 mg/mL, inferred)
Melting Point160–165°C (estimated)
pKa (Aminomethyl group)~9.5 (protonated in HCl form)

Synthesis and Purification

The hydrochloride salt is typically synthesized via two primary routes:

Route 1: Direct Aminomethylation Followed by Salt Formation

  • Esterification: 3-(Aminomethyl)-4-methylbenzoic acid is reacted with methanol under acidic conditions (e.g., H₂SO₄) to form the methyl ester .

  • Salt Formation: The free amine is treated with hydrochloric acid in a polar solvent (e.g., ethanol), yielding the hydrochloride salt .

Route 2: Reductive Amination

  • Imine Formation: 4-Methyl-3-formylbenzoate is reacted with ammonium chloride.

  • Reduction: Sodium cyanoborohydride reduces the imine to the amine, followed by HCl treatment .

Key Optimization Parameters:

  • Temperature: 0–5°C during HCl addition to prevent decomposition.

  • Solvent Choice: Ethanol or diethyl ether for controlled crystallization.

  • Yield: Typically 70–85% after recrystallization .

Reactivity and Functional Transformations

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis: Concentrated HCl reflux yields 3-(aminomethyl)-4-methylbenzoic acid hydrochloride.

  • Basic Hydrolysis: NaOH produces the sodium salt of the carboxylic acid, requiring subsequent HCl treatment to recover the hydrochloride.

Aminomethyl Group Reactivity

  • Acylation: Reacts with acetyl chloride to form –CH₂NHCOCH₃ derivatives.

  • Oxidation: Hydrogen peroxide converts the aminomethyl group to a nitrile (–CH₂CN) under controlled conditions.

Table 2: Common Derivatives and Applications

DerivativeApplication
Acetylated FormProdrug development
Nitrile AnalogCoordination chemistry
Hydrolyzed Carboxylic AcidPolymer crosslinking agents

Pharmaceutical and Industrial Applications

Material Science Applications

  • Coordination Polymers: The amine group binds metal ions (e.g., Cu²⁺, Fe³⁺) to form porous frameworks.

  • Epoxy Resins: Acts as a curing agent via amine-epoxide reactions.

Future Research Directions

  • Pharmacokinetic Studies: Bioavailability and metabolism profiling.

  • Advanced Materials: MOF synthesis for gas storage applications.

  • Process Optimization: Continuous flow synthesis to improve yield.

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